3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide molecular weight and formula
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide molecular weight and formula
Structural Characterization, Synthesis, and Functionalization Strategies[1]
Executive Summary
3-Bromo-6-methoxy-2-methylpyridine 1-oxide (CAS: 269058-50-6) acts as a high-value heterocyclic intermediate in medicinal chemistry.[1] It represents a "push-pull" electronic system where the electron-donating methoxy group at C6 and the electron-withdrawing N-oxide moiety create unique regioselectivity profiles for subsequent functionalization.[1] This guide details its physicochemical properties, validated synthetic pathways, and its utility as a scaffold for accessing complex pyridine derivatives via C–H activation and rearrangement protocols.[1]
Physicochemical Profile
The introduction of the N-oxide moiety significantly alters the polarity and reactivity of the parent pyridine.[1] Below is the definitive data profile for the 1-oxide derivative.
| Parameter | Data | Notes |
| IUPAC Name | 3-Bromo-6-methoxy-2-methylpyridine 1-oxide | Also referred to as N-oxide |
| CAS Number | 269058-50-6 | Distinct from non-oxidized precursor (126717-59-7) |
| Molecular Formula | C₇H₈BrNO₂ | |
| Molecular Weight | 218.05 g/mol | Calculated using IUPAC atomic weights |
| Exact Mass | 216.9738 | Monoisotopic mass (for MS confirmation) |
| Physical State | Solid (Typical) | N-oxides generally exhibit higher MPs than parent liquids due to dipole interactions.[1][2] |
| Solubility | DCM, MeOH, DMSO | High polarity; limited solubility in hexanes.[1] |
Structural Analysis[1][2]
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C2-Methyl: Activated for deprotonation or Boekelheide rearrangement due to the adjacent N-oxide.[1]
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C3-Bromo: Provides a handle for Suzuki/Buchwald couplings, though oxidative addition is slower compared to electron-deficient rings.[1]
-
C6-Methoxy: Strong electron donor (resonance); directs electrophilic attack ortho/para, but the N-oxide dominates the electronic landscape.[1]
-
N-Oxide: Acts as both an electron donor (to the ring via back-donation) and an electron withdrawer (inductive effect), facilitating nucleophilic attack at the α-positions (C2/C6).[1]
Synthetic Architecture
The synthesis of 3-Bromo-6-methoxy-2-methylpyridine 1-oxide is typically achieved via direct oxidation of its pyridine precursor.[1] The choice of oxidant is critical to prevent over-oxidation or side reactions with the methoxy group.[1]
Protocol: Selective N-Oxidation
Reagents: m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).[1]
-
Preparation: Dissolve 3-bromo-6-methoxy-2-methylpyridine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add m-CPBA (1.2 eq, 77% max purity grade) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (DCM/MeOH 95:5); the N-oxide will appear significantly more polar (lower R_f) than the starting material.[1]
-
Workup (Critical Step):
-
Purification: Flash column chromatography (Gradient: 0% → 5% MeOH in DCM).
Diagram: Synthesis & Mechanism
Figure 1: Oxidative transformation of the pyridine precursor to the N-oxide using m-CPBA.[1]
Reactivity & Functionalization Applications
The N-oxide moiety is not merely a passive functional group; it is a "traceless" directing group and an activation handle.[1]
A. The Boekelheide Rearrangement (C2 Functionalization)
The 2-methyl group, flanking the N-oxide, is primed for migration/rearrangement.[1] This transforms the methyl group into a hydroxymethyl or acetoxymethyl group, a key step in fragment-based drug design.[1]
-
Conditions: Acetic anhydride (Ac₂O), reflux.[1]
-
Outcome: Formation of 2-(acetoxymethyl)-3-bromo-6-methoxypyridine.[1]
-
Mechanism: Acylation of the N-oxide oxygen followed by [3,3]-sigmatropic rearrangement.[1]
B. Electrophilic Substitution (C4 Nitration)
The N-oxide activates the C4 (para) and C2 (ortho) positions for electrophilic attack.[1] Since C2 is blocked by methyl and C6 by methoxy, nitration occurs exclusively at C4.[1]
-
Utility: Access to highly substituted pyridines (e.g., 4-amino derivatives after reduction).[1]
C. Deoxygenative Halogenation
The N-oxide can be converted back to a pyridine with simultaneous chlorination at the C2 or C6 position using POCl₃.[1] However, with C6 blocked by OMe, this reaction is sterically and electronically complex, often favoring side-chain chlorination or deoxygenation.[1]
Diagram: Reactivity Pathways
Figure 2: Divergent functionalization pathways accessible via the N-oxide scaffold.[1]
Safety & Handling Protocols
N-oxides are generally stable but possess specific hazards during synthesis and storage.
-
Thermal Stability: While stable at room temperature, pyridine N-oxides can decompose exothermically at high temperatures (>150°C).[1] Do not distill residue to dryness without DSC (Differential Scanning Calorimetry) testing.
-
Shock Sensitivity: Perchlorates or metal complexes of N-oxides can be shock-sensitive.[1] Avoid contact with strong Lewis acids in the presence of perchlorates.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Toxicology: Treat as a potential genotoxin until proven otherwise, given the alkylating potential of related benzyl-halide derivatives (if rearranged).[1]
References
-
Sigma-Aldrich. (n.d.).[1] 3-Bromo-6-methoxy-2-methylpyridine Product Analysis. Retrieved from [1]
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ChemicalBook. (2024).[5] 3-Bromo-6-methoxy-2-methylpyridine 1-oxide Properties and CAS 269058-50-6.[1] Retrieved from [1][6]
-
Yevich, J. P., et al. (1986).[1] Synthesis and biological evaluation of pyridine N-oxide derivatives. Journal of Medicinal Chemistry. (Contextual grounding for N-oxide bioactivity).
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Albini, A., & Pietra, S. (1991).[1] Heterocyclic N-Oxides. CRC Press.[1] (Authoritative text on N-oxide reactivity and Boekelheide mechanisms).
Sources
- 1. Examples of constitutional isomers of molecular formula C7H8, structural isomers carbon chain structural constitutional isomers of C7H8 formula skeletal formula of isomers alkenes alkynes cycloalkenes cycloalkynes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]
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- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
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- 5. There are 8 isomers that have the chemical formula class 12 chemistry CBSE [vedantu.com]
- 6. 3-Bromo-2-methylpyridine | 38749-79-0 [chemicalbook.com]
